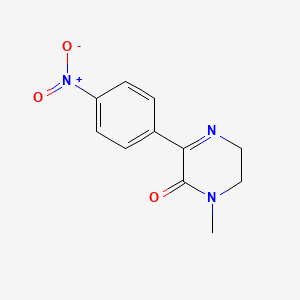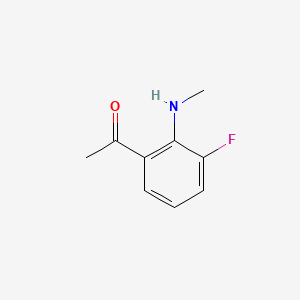
1-(3-Fluoro-2-(methylamino)phenyl)ethanone
Vue d'ensemble
Description
3’-Fluoro-2’-(methylamino)acetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a fluorine atom at the 3’ position and a methylamino group at the 2’ position on the acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’-(methylamino)acetophenone can be achieved through several synthetic routes. One common method involves the reaction of 3’-fluoroacetophenone with methylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3’-Fluoro-2’-(methylamino)acetophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-2’-(methylamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Applications De Recherche Scientifique
3’-Fluoro-2’-(methylamino)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-2’-(methylamino)acetophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Fluoroacetophenone: Lacks the methylamino group, making it less versatile in certain reactions.
2’-(Methylamino)acetophenone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3’-Chloro-2’-(methylamino)acetophenone: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.
Uniqueness
3’-Fluoro-2’-(methylamino)acetophenone is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the methylamino group can influence its biological activity and solubility .
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
1-[3-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)7-4-3-5-8(10)9(7)11-2/h3-5,11H,1-2H3 |
Clé InChI |
BCDMCRZKESCBCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)F)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S)-2-Methyloxiranyl]methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8327821.png)
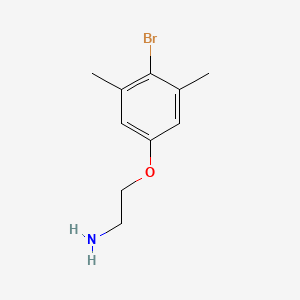

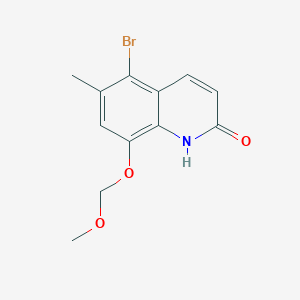


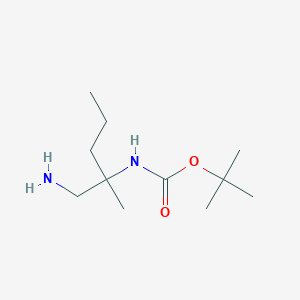
![[3-Cyano-4-(isobutylthio)phenyl]boronic acid](/img/structure/B8327855.png)
![Benzyl 4-(3-(8-(3,4-dimethoxyphenylamino)imidazo[1,2-a]pyrazin-6-yl)benzamido)benzoate](/img/structure/B8327862.png)
![2-[4-(Difluoromethoxy)phenyl]-3-methylbutyronitrile](/img/structure/B8327878.png)

